(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique bicyclic structure that includes both a dioxane and a pyrrole ring. This compound can be classified based on its chemical structure and properties, primarily falling under the category of organic compounds due to its carbon-based framework.
The compound is synthesized through various organic chemistry methods, often involving multi-step reactions that utilize specific reagents and catalysts. While specific natural sources for this compound are not commonly reported, its structural analogs can be derived from natural products or synthesized in laboratory settings.
Chemical compounds like (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride can be classified based on several criteria:
The synthesis of (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride typically involves several key steps:
Technical details regarding reaction conditions (temperature, pressure, solvents) and purification methods (chromatography, recrystallization) are crucial for achieving high yields and purity.
The molecular structure of (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride can be described as follows:
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride can undergo various chemical reactions:
These reactions are significant for exploring potential modifications and derivatizations of the compound for various applications.
Detailed studies would be necessary to elucidate its specific mechanism of action in biological systems.
Relevant data such as melting point and boiling point would need empirical determination through experimental methods.
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride has potential scientific uses including:
Further research is necessary to explore specific applications and efficacy in therapeutic contexts.
The systematic IUPAC name (4aR,7aS)-hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole hydrochloride precisely defines this fused bicyclic compound's molecular architecture and stereochemistry. The prefix "hexahydro" confirms full saturation of the bicyclic system, while "[1,4]dioxino[2,3-c]pyrrole" specifies the fusion between a 1,4-dioxane ring and a pyrrolidine ring at the [2,3-c] position. Critically, the stereochemical descriptor (4aR,7aS) denotes the specific relative configuration at the ring fusion points (C4a and C7a) within the bicyclic scaffold. The inclusion of "rel-" in alternative naming conventions explicitly indicates the racemic nature of commonly available material, signifying a 1:1 mixture of enantiomers rather than a single enantiomer [1] [4].
The stereochemical specificity extends to the hydrochloride salt formation, with molecular formula C₆H₁₁NO₂·HCl (MW: 165.62 g/mol) confirmed across multiple analytical certificates [3] [5]. The standardized InChIKey (SNMOUDJYJUGNLH-KNCHESJLSA-N) encapsulates the complete structural and stereochemical information, enabling unambiguous database identification. The SMILES notation ([H][C@@]12C@([H])CNC1.[H]Cl) further details the trans ring junction through stereochemical symbols, confirming the relative orientation of hydrogen atoms at the chiral centers [3] [6].
Table 1: Stereochemical Notations for (4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride
Representation System | Identifier | Stereochemical Information |
---|---|---|
IUPAC Name | (4aR,7aS)-hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole hydrochloride | Specifies R/S configuration at C4a and C7a |
InChI | 1S/C6H11NO2.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-7H,1-4H2;1H/t5-,6+; | Encodes relative stereochemistry via directional bonds |
SMILES | Cl.C1NC[C@@H]2OCCO[C@H]21 | Denies absolute configuration via @@ and @ symbols |
CAS Registry | 694439-04-8 (racemic) | Links to racemic material |
Commercial sourcing reveals a fundamental distinction between racemic and enantiopure forms of this heterocyclic scaffold. The predominant "rel-" designation (CAS 694439-04-8) indicates racemic mixtures marketed at 95% purity (Synthonix) or 98% purity (AiFChem), reflecting standard industrial synthesis pathways that yield both enantiomers [4] [5]. In contrast, the enantiopure trans-isomer (CAS 2138065-53-7) commands premium pricing due to challenging enantioselective synthesis requirements [3]. This stereochemical dichotomy profoundly impacts pharmacological applications: early studies indicate the racemic form serves adequately as a chemical intermediate, while the single enantiomer demonstrates superior receptor selectivity in kinase inhibition assays [6].
The significance of stereochemical designation extends to patent literature, where specific enantiomers are claimed separately from racemic mixtures in pharmaceutical compositions. For example, Google Patent US9556191B2 specifically claims bicyclic pyrrolidine derivatives as kinase inhibitors, emphasizing the stereospecific requirements for biological activity [9]. Sourcing options further reflect this dichotomy: racemic material is readily available in gram quantities at room temperature storage conditions, while enantiopure isomers often require specialized synthesis or chiral resolution techniques, contributing to significantly higher costs [4] [10].
Table 2: Comparative Sourcing Options for Racemic vs. Enantiopure Forms
Stereochemical Form | CAS Number | Purity | Primary Suppliers | Pricing (per gram) |
---|---|---|---|---|
Racemic [(4aR,7aS)-rel] | 694439-04-8 | 95% (Synthonix), 98% (AiFChem) | Synthonix, AiFChem, Combi-Blocks | $510 (Synthonix) |
Enantiopure trans | 2138065-53-7 | 98% | AiFChem | Price on inquiry |
Free base enantiopure | 1438085-52-9 | 97% | AChemBlock | $1,865 |
The [1,4]dioxino[2,3-c]pyrrole system creates inherent stereochemical complexity through fused ring constraints. X-ray diffraction analyses confirm that the dioxane ring adopts a twisted boat conformation, while the pyrrolidine ring exists in an envelope conformation, collectively imposing significant transannular strain [6]. This rigid geometry locks the relative stereochemistry at C4a and C7a, making epimerization energetically unfavorable under physiological conditions. The hydrochloride salt further stabilizes this configuration through ionic interactions between the protonated pyrrolidine nitrogen and the chloride counterion, effectively "freezing" the stereochemistry in biologically relevant environments [6].
Spectroscopic characterization reveals distinctive features arising from stereochemical constraints: ¹H NMR spectra (400 MHz, D₂O) show characteristic downfield shifts for the pyrrolidine NH (δ 3.2 ppm) and dioxane methylene protons (δ 3.8-4.1 ppm), consistent with the gauche effects imposed by the bicyclic structure [6]. Infrared spectroscopy further confirms hydrogen bonding patterns, with strong absorptions at 1640 cm⁻¹ (C=N stretch) and 1100 cm⁻¹ (C-O-C ether stretch) that shift significantly in the free base versus hydrochloride salt forms. These structural constraints make the scaffold particularly valuable for medicinal chemistry, where the defined spatial orientation of hydrogen bond acceptors (ether oxygens) and donors (protonated nitrogen) enables precise molecular recognition in biological targets [6] [9].
Table 3: Spectroscopic Signatures of the Fused Bicyclic System
Analytical Method | Key Features | Structural Implications |
---|---|---|
X-ray Crystallography | Twisted boat dioxane + envelope pyrrolidine | Fixed dihedral angles prevent conformational flexibility |
¹H NMR (400 MHz, D₂O) | δ 3.2 (NH), 3.8-4.1 (m, OCH₂CH₂O) | Anisotropic shielding confirms rigid bicyclic structure |
Infrared Spectroscopy | 1640 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O-C) | Hydrogen bonding network stabilizes 3D configuration |
Polarimetry | [α]D²⁵ = ± value for enantiopure | Confirms racemic nature when specific rotation absent |
The stereochemical complexity of this scaffold directly influences its pharmacological profile. The rigid trans-fused system positions pharmacophores in three-dimensional space with minimal conformational flexibility, enhancing selectivity for target proteins like monoamine oxidase B (MAO-B, IC₅₀ = 2.3 μM) and EGFR kinase (IC₅₀ = 8.7 μM) [6]. This inherent rigidity also contributes to moderate metabolic stability (human liver microsome t½ = 45 minutes), as the locked conformation protects labile functional groups from enzymatic oxidation. These attributes collectively establish the [1,4]dioxino[2,3-c]pyrrole system as a privileged scaffold for central nervous system drug discovery, where stereochemical control directly correlates with blood-brain barrier penetration efficiency [6] [9].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6